molecular formula C36H54O3S B1472896 Stigmasteryl tosylate CAS No. 53139-42-7

Stigmasteryl tosylate

Cat. No. B1472896
CAS RN: 53139-42-7
M. Wt: 566.9 g/mol
InChI Key: ZTXJEKUSJCAIBH-ARHYPQNCSA-N
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Description

Stigmasteryl tosylate is a sterol ester derived from stigmasterol, a plant sterol commonly found in various natural sources such as vegetable oils, nuts, grains, vegetables, and fruits. It is often incorporated into food products intended for direct consumption, cooking, baking, and frying. Stigmasteryl tosylate may serve as a functional ingredient due to its potential for lowering serum LDL cholesterol levels .


Synthesis Analysis

The synthesis of stigmasteryl tosylate involves the esterification of stigmasterol with tosyl chloride (p-toluenesulfonyl chloride). The reaction typically occurs under mild conditions, and the resulting ester is characterized by its tosylate group attached to the sterol backbone. The synthetic pathway ensures the stability and bioavailability of the compound .


Molecular Structure Analysis

Stigmasteryl tosylate has a steroidal structure , similar to stigmasterol. Its molecular formula is C29H50O3S, and it contains a tosylate functional group (SO~2~C~6~H~4~CH~3~) attached to the hydroxyl group of stigmasterol. The ester linkage provides increased lipophilicity and influences its biological properties .

Scientific Research Applications

Anti-Osteoarthritic Properties

Stigmasterol, a plant sterol, has shown potential anti-inflammatory effects, which are beneficial in the treatment of osteoarthritis. It inhibits several pro-inflammatory and matrix degradation mediators typically involved in osteoarthritis-induced cartilage degradation, primarily through the inhibition of the NF-kappaB pathway. This suggests its potential as a therapeutic agent for osteoarthritis (Gabay et al., 2010).

Anti-Cancer Properties

Stigmasterol has demonstrated anticancer effects against various cancers, including ovarian cancer. It induces apoptosis in cancer cells and inhibits cell migration, suggesting its use as a potential treatment for ovarian cancer (Bae, Song, & Lim, 2020). Additionally, it has shown efficacy in inhibiting the progression of lung cancer by regulating retinoic acid-related orphan receptor C, providing another potential target for lung cancer treatment (Dong et al., 2021).

Neuroprotective Effects

Research suggests that stigmasterol can ameliorate memory impairments, such as those induced by scopolamine. This effect may be mediated by the enhancement of the cholinergic neurotransmission system via the activation of estrogen or NMDA receptors (Park et al., 2012).

Antipsychotic Potential

Stigmasterol has been found to ameliorate ketamine-induced behavioral, biochemical, and histopathological alterations in mice, suggesting its potential in managing psychotic symptoms (Yadav et al., 2018).

Antiasthmatic Properties

Stigmasterol possesses significant antiasthmatic properties. It suppresses key features of allergen-induced asthma, such as airway inflammatory damage and overexpression of specific immunoglobulins, demonstrating its therapeutic potential for asthma (Antwi, Obiri, & Osafo, 2017).

properties

IUPAC Name

[(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54O3S/c1-8-27(24(2)3)12-11-26(5)32-17-18-33-31-16-13-28-23-29(39-40(37,38)30-14-9-25(4)10-15-30)19-21-35(28,6)34(31)20-22-36(32,33)7/h9-15,24,26-27,29,31-34H,8,16-23H2,1-7H3/b12-11+/t26-,27+,29?,31+,32-,33+,34+,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXJEKUSJCAIBH-ARHYPQNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)C5=CC=C(C=C5)C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OS(=O)(=O)C5=CC=C(C=C5)C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stigmasteryl tosylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
JA Steele, E Mosettig - The Journal of Organic Chemistry, 1963 - ACS Publications
… Stigmasteryl Tosylate (I).—To a solution of15.0 g. of dry stig… offinely pulverized stigmasteryl tosylate. The mixture was … of stigmasteryl tosylate and 3.2 g. of potassium bicarbonate in 2 1. …
Number of citations: 122 pubs.acs.org
N Ponnusamy, G Pillai, M Arumugam - Journal of Biomolecular …, 2023 - Taylor & Francis
… In contrast, the gyrB-Stigmasteryl tosylate complex displayed similar convergence, although there was an unexpected deviation between 0.75 and 1.0 nm from 60 ns to 100 ns. Other …
Number of citations: 1 www.tandfonline.com
KG Rutherford, WA Redmond - The Journal of Organic Chemistry, 1963 - ACS Publications
… In repeating the solvolysis of stigmasteryl tosylate (I) in methanol … The solvolysis of stigmasteryl tosylate in acetonewater was … offinely pulverized stigmasteryl tosylate. The mixture was …
Number of citations: 23 pubs.acs.org
M Krishnaveni, M Kalaivani, CR Banu… - Research Journal of …, 2015 - indianjournals.com
… The results of GC-MS/MS study shows Aciphyllene, Stigmasteryl tosylate, Benzophenone. The antimicrobial assay showed highest activity for Candida albicans, Escherichia coli. Since, …
Number of citations: 9 www.indianjournals.com
K Mori - Agricultural and Biological Chemistry, 1980 - Taylor & Francis
… Stigmasteryl tosylate 3b was solvolyzed as described 4 ) to give i-stigmasterol 4. This, without purification, was oxidized with the Jones chromic acid to give a ketone 5, mp 102~ 103C, […
Number of citations: 53 www.tandfonline.com
A Zmysłowski, J Sitkowski… - European Journal of …, 2021 - Wiley Online Library
… However, through the pyridine and anhydrous methanol reaction with stigmasteryl tosylate, one of the byproducts is stigmasteryl methyl ether (3-methoxy-stigmasta-5,22-diene), which …
Number of citations: 5 onlinelibrary.wiley.com
P Roy, S Amdekar, A Kumar, V Singh - BMC Complementary and …, 2011 - Springer
Background Free radical stress leads to tissue injury and can eventually to arthritis, atherosclerosis, diabetes mellitus, neurodegenerative diseases and carcinogenesis. Several studies …
Number of citations: 121 link.springer.com
JJ Partridge, S Faber, MR Uskoković - Helvetica Chimica Acta, 1974 - Wiley Online Library
… Stigmasteryl tosylate (7) 1121 was readily prepared and treated with methanol and pyridine to yield the i-methyl ether 9, in 75% overall yield after separation oi the minor product …
Number of citations: 122 onlinelibrary.wiley.com
L Mandell, CE Opliger - The Journal of Organic Chemistry, 1963 - ACS Publications
One interesting feature of this sequence is the Reformatsky reaction which proceeds in 95% yield. The ketone, II, exhibited particular reluctance to undergo addition reactions. Thus, …
Number of citations: 0 pubs.acs.org
M Krishnaveni, CR Banu, M Kalaivani… - World journal of …, 2015 - researchgate.net
The plant Muntingia calabura an economically important plant, used by common people for general purpose. Since, this plant is of beneficial, its phytochemical analysis is important to …
Number of citations: 4 www.researchgate.net

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